REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].[F:9][C:10]([Si](C)(C)C)([F:12])[F:11].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl>C1COCC1.[OH-].[Na+]>[OH:8][CH:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[C:10]([F:12])([F:11])[F:9] |f:2.3,6.7|
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
956 μL
|
Type
|
catalyst
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Continue stirring for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stir 2 h at ambient temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extract the mixture three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (8:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(F)(F)F)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.22 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |